4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a five-membered pyrazolone ring (4,5-dihydro-1H-pyrazol-5-one) with a methyl group at position 3 and a hydroxyimino-methyl substituent at position 4 in the E-configuration . Pyrazolone derivatives are often employed as ligands in metal extraction (e.g., scandium ), intermediates in organic synthesis, and bioactive agents in pharmaceutical research .
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(2-6-10)5(9)8-7-3/h2,4,10H,1H3,(H,8,9)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGIUIWSBPBJU-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
The 3-methylpyrazolone scaffold is typically synthesized via cyclocondensation of β-keto esters with hydrazine hydrate. For instance, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 3-methyl-4,5-dihydro-1H-pyrazol-5-one. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and tautomerization. The product is isolated in yields exceeding 70% after recrystallization from ethanol.
Reaction Conditions:
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Duration: 4–6 hours
- Yield: 72–75%
Hydroxyimino Functionalization via Oximation
The introduction of the hydroxyimino methyl group at position 4 is achieved through oximation of a formylpyrazolone intermediate. The Vilsmeier-Haack reaction is employed to formylate the pyrazolone core, yielding 4-formyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one. Subsequent treatment with hydroxylamine hydrochloride in acidic ethanol selectively generates the (E)-hydroxyimino isomer.
Procedure:
- Formylation: A mixture of 3-methylpyrazolone (1 eq), DMF (1.2 eq), and POCl₃ (1.5 eq) in dry dichloroethane is stirred at 0°C for 2 hours, followed by reflux for 4 hours.
- Oximation: The crude formyl derivative is reacted with hydroxylamine hydrochloride (1.5 eq) in ethanol (pH 4–5, adjusted with HCl) at 60°C for 3 hours.
Key Parameters:
- pH: 4–5 (prevents over-oxidation)
- Isomer Preference: E-configuration favored under acidic conditions
- Yield: 65–68%
Mechanistic and Optimization Studies
Stereochemical Control in Oximation
The (E)-isomer predominates due to steric hindrance between the pyrazolone methyl group and the hydroxyimino proton. Computational studies using the B3LYP/def-TZVP method reveal a 4.29:1 equilibrium ratio ([E]/[Z]) in solution, consistent with experimental NMR observations. Transition state analysis further confirms a higher activation barrier for Z-isomer formation (ΔG‡ = 24.3 kcal/mol vs. 21.8 kcal/mol for E).
Reductive Amination Alternatives
Alternative routes involve reductive amination of 4-nitro derivatives. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol reduces 4-nitro-3-methylpyrazol-5-one to the corresponding amine, which is subsequently diazotized and treated with hydroxylamine. While this method offers a 60% yield, it requires stringent control of pH and temperature to avoid byproducts.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
- δ 11.2 (s, 1H, NOH)
- δ 8.3 (s, 1H, CH=N)
- δ 2.4 (s, 3H, CH₃)
- δ 3.1–3.3 (m, 2H, pyrazolone CH₂)
IR (KBr, cm⁻¹):
- 3250 (O–H stretch)
- 1640 (C=N)
- 1580 (N–O)
MS (ESI): m/z 167.1 [M+H]⁺
X-ray Crystallography
Single-crystal X-ray diffraction confirms the (E)-configuration, with a dihedral angle of 178.9° between the hydroxyimino and pyrazolone planes. Intermolecular hydrogen bonds (O–H···N) stabilize the crystal lattice, as evidenced by bond lengths of 1.86 Å.
Applications and Derivatives
Antioxidant Activity
Fluorinated analogs of 4-hydroxyiminopyrazolones exhibit moderate radical-scavenging activity in ABTS assays (TEAC = 0.13–0.23), though the 3-methyl derivative shows reduced efficacy compared to phenyl-substituted counterparts.
Pharmaceutical Intermediates
The hydroxyimino group serves as a precursor for heterocyclic expansions. Reaction with hydrazines yields pyrazolo[3,4-d]isoxazoles, which are evaluated as glycine transporter inhibitors.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution at the oxime group.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazolone derivatives.
Scientific Research Applications
4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxime and pyrazolone functional groups. These interactions can modulate biochemical pathways and result in the observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazolone derivatives arises from variations in substituents, stereochemistry, and conjugation. Below is a detailed comparison of 4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one with analogous compounds:
Structural Features
Key Observations:
- Substituent Effects : The target compound lacks aryl or halogen substituents present in analogs like 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, which may reduce its lipophilicity compared to chlorinated derivatives .
- Stereochemistry : The E-configuration in the target compound contrasts with the Z-isomer in Veeprho’s analog, which could influence coordination geometry in metal complexes .
- Biological Relevance: Compounds with arylidene or phenoxy groups (e.g., and ) exhibit enhanced bioactivity in plant growth modulation (8.96% efficacy, p < 0.05) , suggesting that the target compound’s simpler structure may prioritize synthetic utility over bioactivity.
Physicochemical Properties
- Solubility: The target compound’s smaller size and polar hydroxyimino group likely enhance aqueous solubility compared to bulkier analogs like the Veeprho compound (C₁₂H₁₃N₃O₂) .
- Coordination Chemistry: Pyrazolone derivatives with electron-withdrawing groups (e.g., Cl, I) show stronger metal-binding affinity. For example, scandium ions form complexes with 1-(2-ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one via coordination with two extractant molecules and three perchlorate ions . The target compound’s hydroxyimino group may act as a weaker ligand due to its electron-donating nature.
Biological Activity
4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, also known by its CAS number 339020-82-5, is a pyrazole derivative that has garnered attention due to its potential biological activities. The compound features a hydroxyimino group attached to a pyrazolone ring, which contributes to its diverse chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 182.18 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and anti-cancer activities.
- Receptor Modulation : The pyrazolone ring may facilitate interactions with various receptors, altering their signaling pathways.
- Antioxidant Activity : The hydroxyimino group may contribute to the antioxidant properties of the compound, which can mitigate oxidative stress in biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this pyrazolone have demonstrated up to 85% inhibition of TNF-α at certain concentrations, indicating significant anti-inflammatory potential .
2. Anticancer Properties
In vitro studies suggest that derivatives of this compound may possess anticancer properties. For example, related pyrazolone derivatives have been evaluated against breast cancer cell lines (MCF-7), showing varying degrees of cytotoxicity . The mechanisms likely involve apoptosis induction and cell cycle arrest.
3. Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives indicates that they can exhibit activity against various bacterial strains. Compounds structurally related to this compound have shown effectiveness against pathogens like E. coli and S. aureus .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
